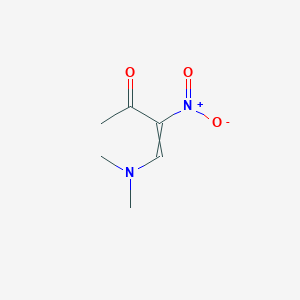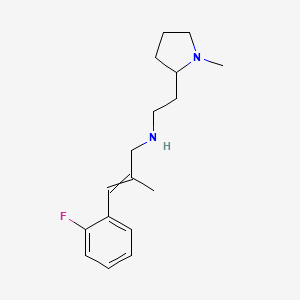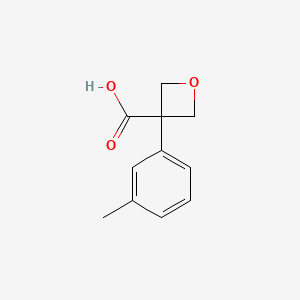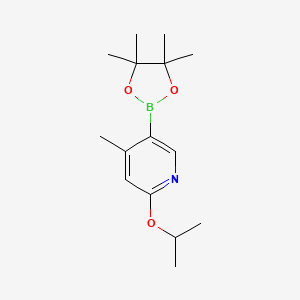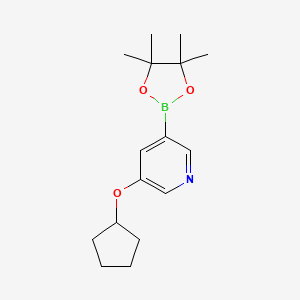![molecular formula C16H14N2O4S B1403689 Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate CAS No. 1407180-85-1](/img/structure/B1403689.png)
Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate
Descripción general
Descripción
“Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate” is a chemical compound. It is a derivative of thienopyrimidine, which is a structural analog of purines and is widely represented in medicinal chemistry due to its various biological activities .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives involves several steps. For instance, one method involves the condensation of substituted aldehydes with urea, followed by chlorination with phosphorus oxychloride, and then condensation with ethane-1,2-diamine . Another method involves the preparation of ethyl 2-aryl-5-methyl-4-morpholino-thieno[2,3-d]pyrimidine-6-carboxylate using substituted aldehydes, HCl, DMF, POCl3, and morpholine .Molecular Structure Analysis
The molecular structure of “Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate” and other thienopyrimidine derivatives is similar to that of purine, which makes them attractive structural features in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidine derivatives have been synthesized as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors . Their antiproliferative activity on NCI 60 cell lines and their enzymatic activity against PI3K isoforms have been evaluated .Aplicaciones Científicas De Investigación
Antitumor Activity
- Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate derivatives have been synthesized and evaluated for their antitumor activity. These compounds displayed potent anticancer activity, comparable to doxorubicin, against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Compounds synthesized from this chemical showed marked growth inhibition, indicating their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).
Antiinflammatory Activity
- In a study focused on the antiinflammatory activity of thiazolo[3,2-a]pyrimidines, compounds with a 2-methoxyphenyl group showed significant potency. This suggests the potential of methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate derivatives in antiinflammatory applications (Tozkoparan et al., 1998).
Cell Growth Inhibition and Apoptosis
- Derivatives of this compound have shown growth inhibitory activity on various human tumor cell lines. The effects on cell cycle distribution and induction of apoptosis in certain cell lines were particularly notable, highlighting its potential use in cancer therapy (Queiroz et al., 2011).
Antimicrobial Agents
- Thieno[2,3-d]pyrimidine derivatives have displayed significant activity against fungi and bacteria. This suggests their potential application as antimicrobial agents, particularly in the context of increasing antibiotic resistance (Tolba et al., 2018).
Antiviral Profiling
- Studies have indicated that thieno-fused 7-deazapurine ribonucleosides, derived from similar compounds, exhibit antiviral activity against HCV, alongside their cytostatic properties. This opens up avenues for their application in antiviral therapies (Tichy et al., 2017).
Direcciones Futuras
Thienopyrimidine derivatives hold a unique place in medicinal chemistry due to their various biological activities . They are structural analogs of purines and have become an attractive structural feature in the production of pharmaceutical drugs . Therefore, the development of thienopyrimidine derivatives as anticancer medicines continues to be a crucial research priority .
Propiedades
IUPAC Name |
methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-20-11-7-5-4-6-9(11)12-8-10-14(23-12)13(15(19)21-2)18-16(17-10)22-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPSMOMEUVJXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(S2)C(=NC(=N3)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1403607.png)
![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1403611.png)

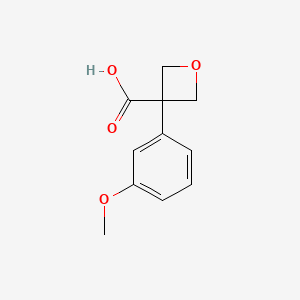

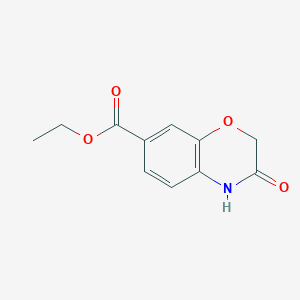
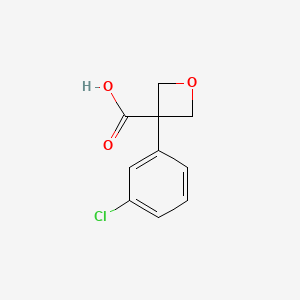
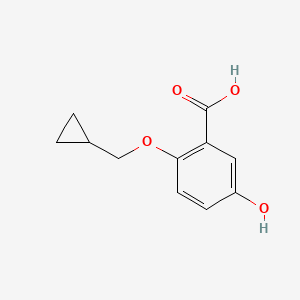
![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct](/img/structure/B1403622.png)
